molecular formula C20H17BrN2O3 B11551028 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11551028
M. Wt: 413.3 g/mol
InChI Key: UCODHSJQDZWJME-WSDLNYQXSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. Finally, the hydrazide is condensed with naphthalen-1-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 2-(2-bromo-4-formylphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide, while nucleophilic substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential bioactivity could lead to the development of new therapeutic agents, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazone linkage may allow the compound to act as a chelating agent, binding to metal ions and affecting enzymatic activity. Additionally, the presence of the bromine and methoxy groups may influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide stands out due to its unique combination of functional groups, which may confer distinct reactivity and potential applications. The presence of the naphthalenylmethylidene group, in particular, may enhance its ability to interact with biological targets and improve its efficacy in medicinal applications.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H17BrN2O3/c1-25-16-9-10-19(18(21)11-16)26-13-20(24)23-22-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

UCODHSJQDZWJME-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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